molecular formula C21H15Cl2FN2O7S B2840310 Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate CAS No. 339015-60-0

Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate

Cat. No. B2840310
CAS RN: 339015-60-0
M. Wt: 529.32
InChI Key: ROCGIHQSVDAYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a useful research compound. Its molecular formula is C21H15Cl2FN2O7S and its molecular weight is 529.32. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diuretic Activity Research

Research on Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, a closely related compound, has demonstrated significant saluretic and diuretic activities. These studies explore the effects of various substitutions on the molecular structure, contributing to the understanding of how structural changes impact diuretic potency and mechanisms (Lee et al., 1984).

Chemical Synthesis and Modifications

The synthesis of 2-(p-Nitrophenoxy)ethylamines, which bear resemblance to the structure of the compound , has been achieved through reactions involving 2-aminoethanols. This research provides insights into chemical reactions and modifications that can be applied to similar compounds (Knipe, Sridhar, & Lound-Keast, 1977).

pH Sensitive Probes

Modifications of the 2-aminophenol group, which is a part of the compound's structure, have led to the development of pH-sensitive probes. These probes are vital for biological and chemical research, particularly in studying physiological environments (Rhee, Levy, & London, 1995).

Anticancer Agent Synthesis

Ethyl derivatives similar to the compound have been used in synthesizing potential anticancer agents. Research in this area focuses on the development of new chemical entities with potential therapeutic applications in oncology (Temple et al., 1983).

Organic Chemistry and Catalyst Research

Studies involving similar ethyl derivatives have contributed to the field of organic chemistry, particularly in catalyst research and the synthesis of complex organic compounds (Indumathi, Perumal, & Menéndez, 2010).

Corrosion Inhibition

Research on chalcone derivatives, which have structural similarities, has shown significant potential in the field of corrosion inhibition, particularly for mild steel in acidic environments. This application is crucial in industrial settings to protect metals from corrosion (Lgaz et al., 2017).

Precursor for Medical Agents

Studies on derivatives of ethyl 2-(4-aminophenoxy)acetate, structurally similar to the compound , have been conducted as precursors for medical agents. This research is significant in the synthesis of novel therapeutic drugs (Altowyan et al., 2022).

Antibacterial Agent Synthesis

Similar ethyl derivatives have been utilized in synthesizing novel antibacterial agents. Such research is critical in developing new antibiotics and treatments for bacterial infections (Al-Kamali et al., 2014).

properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[[3-(2-fluoro-4-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN2O7S/c1-2-31-19(27)10-32-18-9-15(12(22)8-13(18)23)25-21(28)20-17(5-6-34-20)33-16-4-3-11(26(29)30)7-14(16)24/h3-9H,2,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCGIHQSVDAYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.